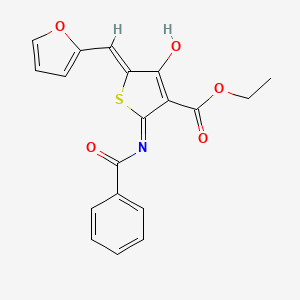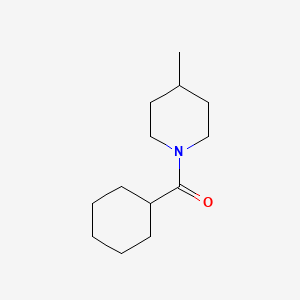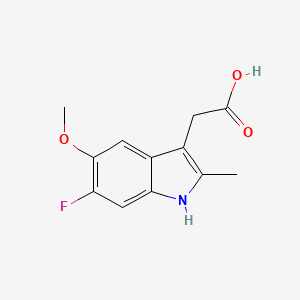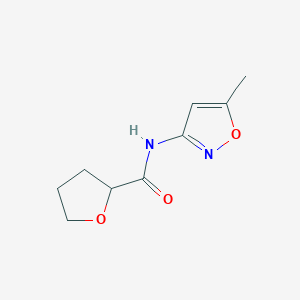
methyl (2Z)-(3-oxooctahydroquinoxalin-2(1H)-ylidene)ethanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2Z)-(3-oxooctahydroquinoxalin-2(1H)-ylidene)ethanoate is an organic compound belonging to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a complex structure with a quinoxaline core, which is a bicyclic aromatic compound containing nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-(3-oxooctahydroquinoxalin-2(1H)-ylidene)ethanoate typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an aromatic diamine with a diketone. For example, o-phenylenediamine can react with 1,2-diketones under acidic conditions to form the quinoxaline ring.
Reduction: The quinoxaline ring is then subjected to reduction to form the octahydroquinoxaline derivative. This can be achieved using hydrogenation in the presence of a catalyst such as palladium on carbon.
Esterification: The final step involves the esterification of the reduced quinoxaline derivative with methyl ethanoate. This reaction can be catalyzed by acids such as sulfuric acid or by using esterification agents like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and reagents are chosen to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Methyl (2Z)-(3-oxooctahydroquinoxalin-2(1H)-ylidene)ethanoate can undergo oxidation reactions, typically forming quinoxaline N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used. Sodium borohydride or lithium aluminum hydride can be employed for such reductions.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the ester moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, alcohols, under basic or acidic conditions.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Various reduced quinoxaline derivatives.
Substitution: Amides, alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, methyl (2Z)-(3-oxooctahydroquinoxalin-2(1H)-ylidene)ethanoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and binding affinities due to its ester functionality and quinoxaline core. It may serve as a model compound for studying ester hydrolysis and other biochemical processes.
Medicine
In medicine, derivatives of this compound could be explored for their potential pharmacological activities. The quinoxaline core is known for its antimicrobial and anticancer properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, including pharmaceuticals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism of action of methyl (2Z)-(3-oxooctahydroquinoxalin-2(1H)-ylidene)ethanoate involves its interaction with molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis, releasing the active quinoxaline derivative, which can then interact with biological targets. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Methyl (2Z)-(3-oxoquinoxalin-2(1H)-ylidene)ethanoate: Similar structure but lacks the octahydro component.
Ethyl (2Z)-(3-oxooctahydroquinoxalin-2(1H)-ylidene)ethanoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl (2Z)-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2(1H)-ylidene)ethanoate: Similar structure but with a tetrahydroquinoxaline core.
Uniqueness
Methyl (2Z)-(3-oxooctahydroquinoxalin-2(1H)-ylidene)ethanoate is unique due to its fully reduced quinoxaline core, which imparts different chemical and biological properties compared to its partially reduced or non-reduced counterparts. This uniqueness makes it valuable for specific applications where reduced quinoxaline derivatives are required.
Properties
Molecular Formula |
C11H16N2O3 |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
methyl (2Z)-2-(3-oxo-1,4,4a,5,6,7,8,8a-octahydroquinoxalin-2-ylidene)acetate |
InChI |
InChI=1S/C11H16N2O3/c1-16-10(14)6-9-11(15)13-8-5-3-2-4-7(8)12-9/h6-8,12H,2-5H2,1H3,(H,13,15)/b9-6- |
InChI Key |
PUHJBOPVEDEGAS-TWGQIWQCSA-N |
Isomeric SMILES |
COC(=O)/C=C\1/C(=O)NC2CCCCC2N1 |
Canonical SMILES |
COC(=O)C=C1C(=O)NC2CCCCC2N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(4-chloro-1H-pyrazol-3-yl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11041155.png)
![2-[3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine](/img/structure/B11041163.png)

![methyl 3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate](/img/structure/B11041166.png)

![3-[5-(4-chlorophenyl)furan-2-yl]-N-(2-ethoxyphenyl)propanamide](/img/structure/B11041175.png)
![10-aminopyrimido[1,2-a]benzimidazol-2(10H)-one](/img/structure/B11041176.png)
![4-(4,7-Dimethoxy-1,3-benzodioxol-5-YL)-1-isopropyl-5-methyl-5,7-dihydroimidazo[4,5-B]pyrazolo[4,3-E]pyridin-6(1H)-one](/img/structure/B11041177.png)
![2,2,4,7-Tetramethyl-6-(2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1,2,3,4-tetrahydroquinoline](/img/structure/B11041183.png)

![N-(3,4-dimethylphenyl)-2-{2-[(2-methoxyethyl)amino]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetamide](/img/structure/B11041191.png)
![2-[3-Allyl-4-oxo-2-(phenylimino)-1,3-thiazolan-5-YL]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B11041194.png)
![Methyl {2-[2-(8-methoxy-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-ylidene)hydrazino]-4-oxo-1,3-thiazol-5(4H)-ylidene}acetate](/img/structure/B11041198.png)
